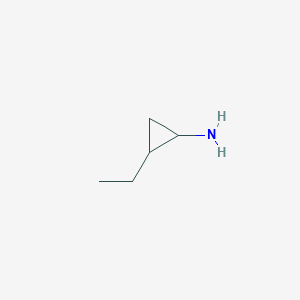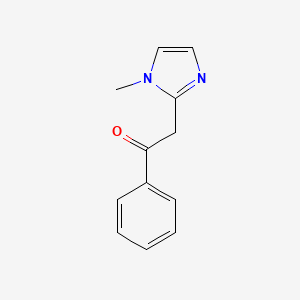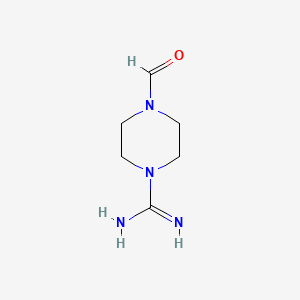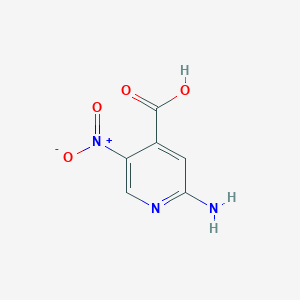![molecular formula C19H13ClN2 B1625881 2-(2-Clorofenil)-1-fenil-1H-benzo[d]imidazol CAS No. 57492-47-4](/img/structure/B1625881.png)
2-(2-Clorofenil)-1-fenil-1H-benzo[d]imidazol
Descripción general
Descripción
2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the class of imidazole derivatives Imidazole derivatives are known for their broad range of biological activities and are widely used in medicinal chemistry
Aplicaciones Científicas De Investigación
2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as dyes and catalysts.
Mecanismo De Acción
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have been predicted to have anti-breast cancer properties . They are also known to modulate various targets, including microtubules, tyrosine and serine-threonine kinases, histone deacetylases, p53-Murine Double Minute 2 (MDM2) protein, poly (ADP-ribose) polymerase (PARP), G-quadraplexes, and other targets .
Mode of Action
For instance, they can inhibit the function of certain enzymes or proteins, thereby affecting the normal functioning of cells . The unique properties of imidazole structures, including high polarity and the ability to participate in hydrogen bonding and coordination chemistry, allow them to interact with a wide range of biomolecules .
Biochemical Pathways
For instance, they can interfere with the biosynthesis of ergosterol, a key component of fungal cell membranes . They can also modulate the activity of various enzymes and proteins involved in cellular processes .
Pharmacokinetics
Imidazole derivatives are known to have good pharmacokinetic properties due to their ionizable nature .
Result of Action
Imidazole derivatives are known to have a broad spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory effects .
Action Environment
Imidazole derivatives are known to be effective corrosion inhibitors in certain environments, suggesting that they may be stable and effective under a variety of conditions .
Análisis Bioquímico
Biochemical Properties
Imidazoles are known to interact with a variety of enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the imidazole derivative.
Cellular Effects
For instance, some imidazole derivatives have been found to decrease cell viability in hepatocellular carcinoma cell lines in a dose and time-dependent manner .
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that imidazole derivatives can be synthesized in excellent yields, suggesting that they may have good stability .
Dosage Effects in Animal Models
Some imidazole derivatives have been shown to have significant effects in animal models .
Metabolic Pathways
Imidazoles are known to interact with various enzymes and cofactors .
Transport and Distribution
Imidazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Imidazole derivatives are known to be localized in various subcellular compartments .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with 2-chlorobenzaldehyde in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, higher yields, and reduced production costs. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized side chains.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl-1H-benzo[d]imidazole: Lacks the 2-chlorophenyl group, resulting in different chemical properties and biological activities.
2-(4-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole: Similar structure but with the chlorine atom in a different position, leading to variations in reactivity and applications.
1-Phenyl-2-(2-pyridyl)-1H-benzo[d]imidazole:
Uniqueness
2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole is unique due to the presence of both a 2-chlorophenyl and a phenyl group, which confer distinct chemical properties and enhance its potential for various applications. The combination of these groups allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and other fields.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKYCCVCIEXDYLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481223 | |
| Record name | 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57492-47-4 | |
| Record name | 2-(2-Chlorophenyl)-1-phenyl-1H-benzo[d]imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90481223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


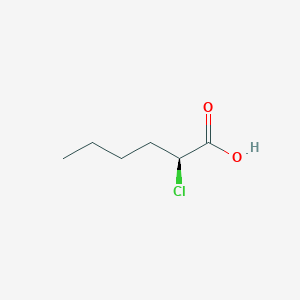

![Pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B1625802.png)

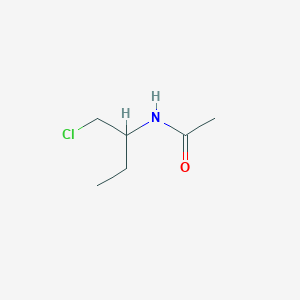

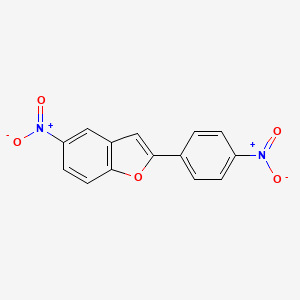

![N-[1-(3-chloropyridin-2-yl)piperidin-4-yl]acetamide](/img/structure/B1625812.png)
